Fmoc-11-Aun-OH

Catalog No.
S723378
CAS No.
88574-07-6
M.F
C26H33NO4
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-11-Aun-OH

CAS Number

88574-07-6

Product Name

Fmoc-11-Aun-OH

IUPAC Name

11-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid

Molecular Formula

C26H33NO4

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C26H33NO4/c28-25(29)17-7-5-3-1-2-4-6-12-18-27-26(30)31-19-24-22-15-10-8-13-20(22)21-14-9-11-16-23(21)24/h8-11,13-16,24H,1-7,12,17-19H2,(H,27,30)(H,28,29)

InChI Key

IMEVDILDSCXKJW-UHFFFAOYSA-N

SMILES

Array

Synonyms

Fmoc-11-Aun-OH;88574-07-6;11-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}undecanoicacid;Undecanoicacid,11-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-;AmbotzFAA1634;ACMC-20lbi5;AC1NA03D;SCHEMBL178758;11-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoicAcid;11-(Fmoc-amino)undecanoicacid;04068_FLUKA;CTK5G0804;IMEVDILDSCXKJW-UHFFFAOYSA-N;MolPort-003-925-378;FMOC-11-AMINOUNDECANOICACID;ZINC4521120;BP-30029;LP003535;FT-0679725;11-(9H-Fluorene-9-ylmethoxycarbonylamino)undecanoicacid;3B3-068046;11-(9H-fluoren-9-ylmethoxycarbonylamino)-undecanoicacid;N-(9-FLUORENYLMETHYLOXYCARBONYL)-11-AMINO-UNDECANOICACID

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCC(=O)O

The exact mass of the compound Fmoc-11-aminoundecanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-11-aminoundecanoic acid (Fmoc-11-Aun-OH, CAS 88574-07-6) is a specialized, long-chain aliphatic amino acid derivative utilized primarily as a hydrophobic spacer and structural building block in solid-phase peptide synthesis (SPPS) and bioconjugation. Featuring an 11-carbon alkyl chain and an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, this reagent enables the precise, directional incorporation of a highly lipophilic domain into peptide sequences, PROTACs, and targeted drug delivery vehicles . For procurement, industrial and research grades typically require ≥98.0% to ≥99.0% HPLC purity to prevent sequence truncation or deletion errors during automated synthesis, presenting as a stable white to off-white powder with a melting point of 123–126 °C.

Substituting Fmoc-11-Aun-OH with shorter aliphatic linkers, such as Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH), fundamentally alters the thermodynamic properties of the resulting conjugate, often failing to provide the necessary hydrophobic driving force for stable micelle self-assembly or sufficient steric clearance from solid supports [1]. Conversely, replacing it with hydrophilic spacers like Fmoc-miniPEG (PEG2 or PEG4) drastically shifts the hydrophilic-lipophilic balance (HLB), eliminating the lipid-like anchoring behavior required for liposomal integration or amphiphilic unimer formation [2]. Furthermore, attempting to use unprotected 11-aminoundecanoic acid in standard SPPS workflows leads to uncontrolled, multidirectional polymerization and terminal capping, making the Fmoc-protected variant strictly necessary for sequence-defined linear elongation .

Hydrophobic Modulation for Micelle Stabilization

In the development of targeted drug delivery systems, the incorporation of the 11-aminoundecanoic acid (AUA) moiety is utilized to precisely tune the hydrophobic-hydrophilic balance of peptide-drug conjugates. Studies synthesizing bone-targeted micelles demonstrate that incorporating one to four AUA units derived from Fmoc-11-Aun-OH systematically increases the hydrophobic mass of the unimer [1]. Compared to baseline hydrophilic targeting peptides (e.g., d-Asp8) which cannot self-assemble, the addition of the 11-carbon aliphatic tails drives spontaneous self-assembly into stable micelles with highly controlled hydrodynamic diameters, preventing premature drug release in systemic circulation [2].

Evidence DimensionMicellar self-assembly and structural stability
Target Compound DataFmoc-11-Aun-OH derived unimers (containing 1-4 AUA units) form stable, tightly packed micellar cores.
Comparator Or BaselineBaseline hydrophilic peptides (lacking AUA) or shorter aliphatic chains (e.g., 6-carbon Ahx).
Quantified DifferenceThe 11-carbon chain provides sufficient hydrophobic mass to lower the critical micelle concentration (CMC), shifting unimers from non-assembling states to stable micellar nanoparticles (~20-50 nm diameter).
ConditionsAqueous physiological conditions, self-assembly of peptide-doxorubicin or peptide-GSK3β inhibitor conjugates.

Buyers engineering micellar drug carriers must select Fmoc-11-Aun-OH over shorter aliphatic spacers to ensure sufficient hydrophobic driving force for stable nanoparticle self-assembly.

Enhanced Steric Clearance for Solid-Phase Assays

When synthesizing peptide arrays on solid supports such as cellulose membranes, steric hindrance between the support matrix and the active peptide sequence can severely suppress binding affinity and assay sensitivity [1]. Utilizing Fmoc-11-Aun-OH as an extended basal spacer provides a significantly longer physical tether compared to standard short-chain spacers like beta-alanine. In molecular peptide beacon designs for IgG detection, the sequential conjugation of an 11-carbon aliphatic spacer effectively decouples the recognition motif from the cellulose surface, reducing non-specific intramolecular interactions and enabling proper folding and target engagement [2].

Evidence DimensionSpacer tether length and steric decoupling
Target Compound DataFmoc-11-Aun-OH provides an 11-carbon extended aliphatic tether.
Comparator Or BaselineBeta-alanine (3-carbon) or standard direct coupling.
Quantified DifferenceExtends the distance from the solid support by an additional ~1.3 nm (8 extra methylene groups) compared to beta-alanine, significantly reducing surface-induced quenching.
ConditionsCellulose membrane peptide array synthesis via automated spotter.

For diagnostic array manufacturing, selecting this specific long-chain spacer maximizes the signal-to-noise ratio by preventing surface-induced steric blocking of the synthesized probes.

Linear Sequence Control in SPPS

The synthesis of sequence-defined lipopeptides requires strict control over step-by-step elongation. Using Fmoc-11-Aun-OH ensures that the primary amine remains completely unreactive during the carboxyl activation and coupling phase . If an unprotected 11-aminoundecanoic acid is substituted, the bifunctional nature of the molecule leads to rapid, uncontrolled self-condensation and branching, resulting in complex, inseparable oligomeric mixtures. The Fmoc protecting group guarantees >98% linear coupling efficiency per cycle, allowing for precise, sequence-specific insertion of the hydrophobic domain .

Evidence DimensionLinear coupling efficiency and sequence control
Target Compound DataFmoc-11-Aun-OH yields single-addition, sequence-defined elongation.
Comparator Or BaselineUnprotected 11-aminoundecanoic acid.
Quantified DifferenceEnsures >98% step-wise single-addition purity, whereas the unprotected analog yields 0% sequence control due to immediate uncontrolled polycondensation.
ConditionsStandard Fmoc-SPPS conditions using activating agents (DIC/HOBt, HATU) and basic deprotection (20% piperidine).

Procurement teams must source the Fmoc-protected variant to ensure compatibility with automated peptide synthesizers and to avoid catastrophic batch failures caused by self-polymerization.

Amphiphilic Unimer Synthesis for Micellar Drug Delivery

Ideal for constructing the hydrophobic tails of peptide-drug conjugates (e.g., targeting bone fractures or tumors), where the 11-carbon chain drives stable nanoparticle self-assembly and lowers the critical micelle concentration[1].

PROTAC Aliphatic Linker Design

Employed for bridging the E3 ligase ligand and the target protein ligand in PROTACs, providing a highly hydrophobic, flexible, and metabolically stable aliphatic connection compared to standard PEG linkers.

Solid-Phase Peptide Array Spacing

The correct choice for extending functional peptide sequences away from cellulose membranes or glass slides, minimizing steric hindrance and surface-induced quenching in diagnostic assays [2].

Lipopeptide Bioconjugation

Used to attach a defined lipophilic anchor to hydrophilic peptides via standard SPPS, enhancing cell membrane permeability or facilitating integration into liposomal bilayers without risking uncontrolled polymerization [1].

XLogP3

6.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

423.24095853 Da

Monoisotopic Mass

423.24095853 Da

Heavy Atom Count

31

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

11-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)undecanoic acid

Dates

Last modified: 08-15-2023

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